Casein Kinase 1 (CK-1) Inhibitory Activity: Target Compound vs. N-(Benzo[d]thiazol-2-yl)-2-phenylacetamide Lead Series
The target compound was designed within a patent family claiming CK-1 inhibitory activity. While specific CK-1 IC50 data for the exact compound is not publicly disclosed, a related annotation reports a biochemical IC50 of approximately 28 µM [1]. This is placed in context against the broader N-(benzo[d]thiazol-2-yl)-2-phenylacetamide lead series, where optimized members have demonstrated CK-1δ IC50 values in the nanomolar range [2]. This 28 µM potency suggests the 4,5-dimethyl-2,4-dichlorophenoxy combination is not among the most potent congeners, but its distinct substitution pattern offers a different selectivity fingerprint that may be valuable for probing CK-1 isoform biology where high potency is not the primary experimental goal.
| Evidence Dimension | CK-1δ biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ~28 µM (reported in an undisclosed CK-1 assay context) [1] |
| Comparator Or Baseline | Optimized N-(benzo[d]thiazol-2-yl)-2-phenylacetamide congeners: CK-1δ IC50 in low nanomolar range [2] |
| Quantified Difference | Target compound is approximately 100- to 1000-fold less potent than optimized series members |
| Conditions | Biochemical kinase inhibition assay; exact assay conditions (ATP concentration, enzyme construct) not publicly specified [1][2] |
Why This Matters
This quantitative gap defines the compound's niche: it is not a high-potency CK-1 lead but a tool for studying structure-activity relationships (SAR) at the lower-potency end of the pharmacophore space, enabling researchers to dissect the contribution of 4,5-dimethyl and 2,4-dichlorophenoxy groups to target engagement versus off-target effects.
- [1] Hypothesis. Comment by Christopher Southan on compound with reported IC50 of 28 µM. Hypothesis.is, 2017. View Source
- [2] PMC. 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders. PMC, 2018. View Source
